2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate
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Overview
Description
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate is a fluorescent dye belonging to the class of rhodamine dyes. It is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photo-stability. This compound is highly suitable for single-molecule detection applications and high-resolution microscopy techniques such as Photoactivated Localization Microscopy, Direct Stochastic Optical Reconstruction Microscopy, and Stimulated Emission Depletion Microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate is synthesized through a series of chemical reactions involving the coupling of rhodamine derivatives with various functional groups. The synthesis typically involves the use of amine-reactive reagents such as N-hydroxysuccinimide esters. The reaction conditions often require a pH range of 8.0 to 9.0 to ensure efficient coupling .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the dye through techniques such as gel permeation chromatography to separate the labeled product from unreacted dye .
Chemical Reactions Analysis
Types of Reactions
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate undergoes various chemical reactions, including:
Substitution Reactions: The dye readily reacts with compounds containing amino groups, forming chemically stable amide bonds.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
N-hydroxysuccinimide Esters: Used for coupling with amino groups.
Dry Dimethylformamide or Dimethyl Sulfoxide: Solvents used to dissolve the dye before conjugation.
Major Products Formed
The primary product formed from these reactions is the labeled protein or peptide, which can be separated from unreacted dye using gel permeation chromatography .
Scientific Research Applications
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent label for detecting and analyzing chemical reactions.
Biology: Employed in labeling DNA, RNA, and proteins for various biological assays.
Medicine: Utilized in diagnostic imaging techniques and flow cytometry.
Mechanism of Action
The mechanism of action of 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate involves its ability to absorb light at specific wavelengths and emit fluorescence. The dye forms chemically stable amide bonds with amino groups in proteins or peptides, allowing it to be used as a fluorescent label. The fluorescence is excited most efficiently in the range of 545 to 575 nanometers .
Comparison with Similar Compounds
Similar Compounds
ATTO 488: Another rhodamine dye with similar properties but different absorption and emission wavelengths.
ATTO 647N: Known for its high fluorescence quantum yield and stability, but with different spectral properties.
Uniqueness
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate stands out due to its high thermal and photo-stability, making it highly suitable for applications requiring prolonged exposure to light. Its strong absorption and high fluorescence quantum yield also make it ideal for single-molecule detection and high-resolution microscopy .
Properties
Molecular Formula |
C31H31ClN2O9 |
---|---|
Molecular Weight |
611 g/mol |
IUPAC Name |
2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)terephthalic acid;perchlorate |
InChI |
InChI=1S/C31H30N2O5.ClHO4/c1-3-32-11-5-7-18-13-23-27(16-25(18)32)38-28-17-26-19(8-6-12-33(26)4-2)14-24(28)29(23)22-15-20(30(34)35)9-10-21(22)31(36)37;2-1(3,4)5/h9-10,13-17H,3-8,11-12H2,1-2H3,(H-,34,35,36,37);(H,2,3,4,5) |
InChI Key |
YIXZUOWWYKISPQ-UHFFFAOYSA-N |
SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=CC(=C6)C(=O)O)C(=O)O)CC.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=C(C=CC(=C6)C(=O)O)C(=O)O)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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